molecular formula C11H14N2O B14618706 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-68-7

2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-

Cat. No.: B14618706
CAS No.: 58539-68-7
M. Wt: 190.24 g/mol
InChI Key: GGPIKAVNVMTJOA-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring attached to a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-methyl-3-pyridinemethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog without the pyridinylmethyl group.

    1-Methyl-2-pyrrolidinone: Similar structure but with a methyl group instead of the pyridinylmethyl group.

    N-Methyl-2-pyrrolidone: Another related compound with different substituents.

Uniqueness

2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]- is unique due to the presence of the pyridinylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

58539-68-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H14N2O/c1-9-10(4-2-6-12-9)8-13-7-3-5-11(13)14/h2,4,6H,3,5,7-8H2,1H3

InChI Key

GGPIKAVNVMTJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2CCCC2=O

Origin of Product

United States

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